

Firsocostat Enantiomers: An In Vivo Comparative Guide Based on Available Data

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Compound of Interest		
Compound Name:	Firsocostat (S enantiomer)	
Cat. No.:	B1150415	Get Quote

A comprehensive in vivo comparison of the enantiomers of Firsocostat is not currently available in published scientific literature. The existing body of research focuses exclusively on the therapeutic (R)-enantiomer, known as Firsocostat (formerly GS-0976). This guide provides a detailed overview of the in vivo studies, mechanism of action, and experimental protocols for Firsocostat. While a direct comparison with its (S)-enantiomer is not possible due to the absence of data, this document summarizes the current knowledge of the active compound and provides a framework for understanding its biological effects.

Firsocostat is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2, enzymes that play a critical role in the synthesis of fatty acids (de novo lipogenesis) and the regulation of fatty acid oxidation.[1][2] By inhibiting these enzymes, Firsocostat aims to reduce the accumulation of fat in the liver, a key factor in the pathogenesis of non-alcoholic steatohepatitis (NASH).[1][3]

Mechanism of Action of Firsocostat

Firsocostat binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing the dimerization of the enzyme and thereby inhibiting its activity.[1] This dual inhibition leads to a decrease in the production of malonyl-CoA. Reduced malonyl-CoA levels have two main effects: a decrease in de novo lipogenesis (DNL) in the cytoplasm (mediated by ACC1 inhibition) and an increase in mitochondrial fatty acid β -oxidation (mediated by ACC2 inhibition).[1]

Diagram 1: Firsocostat's dual inhibition of ACC1 and ACC2. (Max Width: 760px)



In Vivo Efficacy of Firsocostat (R)-enantiomer

Preclinical and clinical studies have demonstrated the efficacy of Firsocostat in reducing hepatic steatosis and markers of liver injury.

Preclinical Data in a Mouse Model of NASH

In a mouse model of NASH (melanocortin 4 receptor knockout), pharmacological inhibition of ACC1/2 by Firsocostat improved hepatic lipid metabolism and ameliorated steatosis and hepatic fibrosis.[2]

Clinical Data in Patients with NASH

A Phase 2 clinical trial involving patients with NASH demonstrated that treatment with 20 mg of Firsocostat daily for 12 weeks resulted in a significant relative reduction in liver fat.[1][3] However, an increase in plasma triglycerides was observed as a side effect.[1][3]



Parameter	Firsocostat (20 mg/day)	Placebo	p-value	Reference
Relative Reduction in Liver Fat (MRI- PDFF)	29%	-	0.002	[1]
Proportion of Patients with ≥30% Relative Decrease in Liver Fat	48%	15%	-	[1]
Change in Serum TIMP-1 (marker of liver fibrosis)	Significant Decrease	-	-	[1]
Median Relative Increase in Serum Triglycerides	11-13%	-	-	[1]

Table 1: Summary of Key Efficacy Data from a Phase 2 Clinical Trial of Firsocostat in NASH Patients.

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of Firsocostat are crucial for reproducibility and comparison.

Animal Model of NASH

- Model: Melanocortin 4 receptor (MC4R) knockout mice.[2]
- Diet: High-fat, high-fructose diet to induce NASH.
- · Treatment: Firsocostat administered orally.

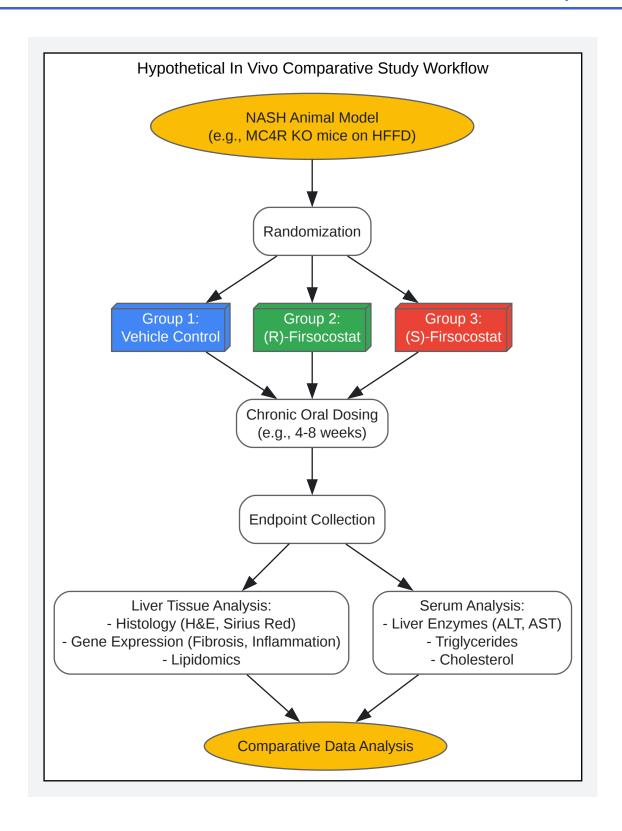


• Endpoints: Measurement of hepatic lipid content, gene expression analysis for markers of fibrosis and inflammation, and histological assessment of liver tissue.

Clinical Trial Protocol (Phase 2)

- Study Design: Randomized, placebo-controlled trial.[1]
- Patient Population: Patients with a diagnosis of NASH confirmed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥10% and liver stiffness ≥2.88 kPa by magnetic resonance elastography (MRE).[4]
- Intervention: Oral administration of Firsocostat (5 mg or 20 mg daily) or placebo for 12 weeks.[1]
- Primary Endpoint: Relative change in hepatic fat as measured by MRI-PDFF.[1]
- Secondary Endpoints: Safety and tolerability, changes in liver enzymes, and markers of fibrosis.[1]





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Diagram 2: Hypothetical workflow for an in vivo comparative study. (Max Width: 760px)





Considerations for a Comparative Study of Firsocostat Enantiomers

While no data exists for the (S)-enantiomer of Firsocostat, a comparative in vivo study would be essential to fully characterize the pharmacological profile of this chiral molecule. Key aspects to investigate would include:

- Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion
 (ADME) profiles of both enantiomers to understand if differences in exposure contribute to
 any observed differences in efficacy or toxicity.
- Pharmacodynamics: Assessing the inhibitory activity of the (S)-enantiomer against ACC1 and ACC2 to determine if it is as potent as the (R)-enantiomer.
- Efficacy: Evaluating the ability of the (S)-enantiomer to reduce hepatic steatosis and fibrosis
 in a relevant animal model of NASH.
- Safety: Comparing the safety profiles of both enantiomers, with a particular focus on the hypertriglyceridemia observed with Firsocostat.

In conclusion, while Firsocostat ((R)-enantiomer) has shown promise as a therapeutic agent for NASH, a comprehensive understanding of its stereochemistry and the biological activity of its corresponding (S)-enantiomer is lacking. Future in vivo comparative studies are warranted to fully elucidate the structure-activity relationship and optimize the therapeutic potential of this class of ACC inhibitors.

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References

1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]



- 2. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
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